molecular formula C9H11NO2 B1664591 n-[3-(Hydroxymethyl)phenyl]acetamide CAS No. 16375-94-3

n-[3-(Hydroxymethyl)phenyl]acetamide

Cat. No. B1664591
CAS RN: 16375-94-3
M. Wt: 165.19 g/mol
InChI Key: SUJFFJNZZVFBFR-UHFFFAOYSA-N
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Description

“N-[3-(Hydroxymethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is N-[3-(hydroxymethyl)phenyl]acetamide .


Molecular Structure Analysis

The molecular structure of “n-[3-(Hydroxymethyl)phenyl]acetamide” can be represented by the SMILES string O=C(C)NC1=CC(CO)=CC=C1 . The InChI representation is 1S/C9H11NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-5,11H,6H2,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

The compound “n-[3-(Hydroxymethyl)phenyl]acetamide” has a molecular weight of 165.19 g/mol . It has 2 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound is 165.078978594 g/mol . The compound is solid in form .

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Activity

A study by Jawed et al. (2010) explored the anti-arthritic and anti-inflammatory properties of N-[3-(Hydroxymethyl)phenyl]acetamide. This compound was tested on rats with adjuvant-induced arthritis, revealing significant anti-arthritic effects. The treatment reduced body weight loss and paw edema volume in the test subjects. Additionally, it altered levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, as well as oxidative stress markers like nitric oxide and peroxide, suggesting a potential role in managing arthritis and inflammation-related conditions (Jawed et al., 2010).

Role in Antimalarial Drug Synthesis

Magadum and Yadav (2018) investigated the chemoselective monoacetylation of 2-aminophenol to N-[3-(Hydroxymethyl)phenyl]acetamide, highlighting its use as an intermediate in the natural synthesis of antimalarial drugs. Various parameters, such as acyl donors and reaction conditions, were optimized for this process. This study underscores the compound's significance in the pharmaceutical manufacturing of antimalarial medications (Magadum & Yadav, 2018).

Synthesis and Characterization

Zhou and Shu (2002) conducted a study on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a closely related compound. Their research provides valuable insights into the molecular structure and production methods for compounds within this chemical family, which may have broader implications for the study and application of N-[3-(Hydroxymethyl)phenyl]acetamide (Zhou & Shu, 2002).

Potential Antioxidant Activity

Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. The results indicated that several compounds exhibited considerable antioxidant activity, which may suggest similar potential in N-[3-(Hydroxymethyl)phenyl]acetamide derivatives (Gopi & Dhanaraju, 2020).

Anticancer,

Anti-Inflammatory, and Analgesic ActivitiesRani et al. (2014) conducted research on 2-(substituted phenoxy) acetamide derivatives, which are structurally related to N-[3-(Hydroxymethyl)phenyl]acetamide. They assessed these compounds for their anticancer, anti-inflammatory, and analgesic properties. The study found that certain derivatives, particularly those with halogens on the aromatic ring, showed promising anticancer and anti-inflammatory activities. This research suggests the potential for N-[3-(Hydroxymethyl)phenyl]acetamide derivatives to be developed into therapeutic agents for cancer and inflammation (Rani et al., 2014).

Marine Actinobacterium Metabolites

Sobolevskaya et al. (2007) isolated new bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, from the marine actinobacterium Streptomyces sp. These compounds demonstrated cytotoxic activities, indicating their potential use in pharmacological applications, such as cancer treatment. This study opens up possibilities for N-[3-(Hydroxymethyl)phenyl]acetamide and its derivatives in marine biotechnology and drug discovery (Sobolevskaya et al., 2007).

Crystal and Molecular Structures

Chi et al. (2018) explored the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide, providing valuable insights into the structural aspects of compounds related to N-[3-(Hydroxymethyl)phenyl]acetamide. Understanding these structures is crucial for the development of new drugs and materials based on similar compounds (Chi et al., 2018).

Safety And Hazards

The compound “n-[3-(Hydroxymethyl)phenyl]acetamide” is classified as a combustible solid . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should not be released into the environment .

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-3-8(5-9)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXYDGUCWPQDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167656
Record name m-Acetotoluidide, alpha-hydroxy-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[3-(Hydroxymethyl)phenyl]acetamide

CAS RN

16375-94-3
Record name N-[3-(Hydroxymethyl)phenyl]acetamide
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Record name 3-Acetaminobenzyl alcohol
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Record name NSC83291
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Record name m-Acetotoluidide, alpha-hydroxy-
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Record name N-[3-(hydroxymethyl)phenyl]acetamide
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Record name 3-ACETAMINOBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

To a chilled suspension of 3-aminobenzyl alcohol (9.24 g, 75 mmol) in THF (50 mL) was added neat acetic anhydride (8.1 mL, 86 mmol). The reaction mixture was stirred cold for 1 hr, diluted with EtOAc, washed with aq. NaOH and brine, and concentrated in vacuo to give N-[3-(hydroxymethyl)phenyl]acetamide (10.5 g, 85%).
Quantity
9.24 g
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reactant
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50 mL
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8.1 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

To a solution of (3-aminophenyl)methanol (1.87 g, 14.7 mmol) in tetrahydrofuran (10 mL) was added triethylamine (7 mL, 73.5 mmol). The reaction was cooled down to 0° C., acetic anhydride (1.5 mL, 16 mmol) was added dropwise. The reaction was warmed to room temperature overnight. The reaction mixture was partitioned between ethyl acetate and H2O. The ethyl acetate layer was dried over MgSO4, concentrated, trituated with CH2Cl2 to yield N-(3-(hydroxymethyl)phenyl)acetamide as a yellow solid (1.8 g, 74%). HPLC retention time (Method C)=1.03 min. LC/MS (ESI) (M+H)+=166.
Quantity
1.87 g
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7 mL
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10 mL
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yokoi, H Tanimoto, T Ueda, T Morimoto… - The Journal of …, 2018 - ACS Publications
This paper reports on the selective conversion of alkyl azido groups at the carbonyl α-position to diazo compounds. Through β-elimination of dinitrogen, followed by hydrazone formation…
Number of citations: 23 pubs.acs.org
DGM Shore - 2011 - search.proquest.com
Allenes are unique compounds in organic chemistry by virtue of their adjacent, orthogonal π-bonds. While of limited use in and of themselves, some classes of allenes have found use …
Number of citations: 5 search.proquest.com
MP Storz - 2014 - publikationen.sulb.uni-saarland.de
Due to the lack of new types of antibiotics and propagating resistance against all available classes, an increasing number of bacterial infections cannot be efficiently treated anymore. …
J Ham, DA Rees - … Metabolic & Immune Disorders-Drug Targets …, 2008 - ingentaconnect.com
Investigations into the role of the adenosine A2b receptor have been enigmatic due to the lack of good selective high affinity agonists and antagonists. Over the last few years several …
Number of citations: 65 www.ingentaconnect.com
IM McDonald, C Austin, IM Buck… - Journal of medicinal …, 2006 - ACS Publications
A series of 1,3,4-benzotriazepine-based CCK 2 antagonists have been devised by consideration of the structural features that govern CCK receptor affinity and the receptor subtype …
Number of citations: 47 pubs.acs.org
横井大貴 - (No Title), 2019 - naist.repo.nii.ac.jp
(論文内容の要旨) 導入容易なアジド基を複数有するマルチアジドが簡便に利用可能なプラットフォーム分子として注目されているが, アジド基が高い反応性を持つことから, 複数のアジド基を区別して…
Number of citations: 6 naist.repo.nii.ac.jp

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